molecular formula C23H27N5O3 B11602027 7-cyclohexyl-6-imino-2-oxo-N-(oxolan-2-ylmethyl)-1,7,9-triazatricyclo[8.4.0.03,8]tetradeca-3(8),4,9,11,13-pentaene-5-carboxamide CAS No. 618078-10-7

7-cyclohexyl-6-imino-2-oxo-N-(oxolan-2-ylmethyl)-1,7,9-triazatricyclo[8.4.0.03,8]tetradeca-3(8),4,9,11,13-pentaene-5-carboxamide

Cat. No.: B11602027
CAS No.: 618078-10-7
M. Wt: 421.5 g/mol
InChI Key: NELTVNJYERIPEK-UHFFFAOYSA-N
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Description

7-cyclohexyl-6-imino-2-oxo-N-(oxolan-2-ylmethyl)-1,7,9-triazatricyclo[84003,8]tetradeca-3(8),4,9,11,13-pentaene-5-carboxamide is a complex organic compound with a unique structure that includes a cyclohexyl group, an imino group, and a triazatricyclo framework

Preparation Methods

The synthesis of 7-cyclohexyl-6-imino-2-oxo-N-(oxolan-2-ylmethyl)-1,7,9-triazatricyclo[8.4.0.03,8]tetradeca-3(8),4,9,11,13-pentaene-5-carboxamide involves multiple steps. One common synthetic route includes the following steps:

    Formation of the triazatricyclo framework: This can be achieved through a series of cyclization reactions involving appropriate precursors.

    Introduction of the cyclohexyl group: This step typically involves the use of cyclohexyl halides in the presence of a base.

    Addition of the imino group: This can be done through the reaction of the intermediate with an appropriate amine.

    Attachment of the oxolan-2-ylmethyl group: This step involves the use of oxolan-2-ylmethyl halides under suitable conditions.

Industrial production methods for this compound would likely involve optimization of these steps to ensure high yield and purity.

Chemical Reactions Analysis

7-cyclohexyl-6-imino-2-oxo-N-(oxolan-2-ylmethyl)-1,7,9-triazatricyclo[8.4.0.03,8]tetradeca-3(8),4,9,11,13-pentaene-5-carboxamide can undergo various chemical reactions, including:

    Oxidation: This compound can be oxidized using common oxidizing agents such as potassium permanganate or hydrogen peroxide.

    Reduction: Reduction can be achieved using reducing agents like sodium borohydride or lithium aluminum hydride.

    Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the imino group or the oxolan-2-ylmethyl group.

    Hydrolysis: The compound can be hydrolyzed under acidic or basic conditions to yield various products.

Scientific Research Applications

    Chemistry: It can be used as a building block for the synthesis of more complex molecules.

    Biology: It may have potential as a biochemical probe due to its unique structure.

    Medicine: The compound could be investigated for its potential therapeutic properties, such as anti-inflammatory or anticancer activities.

    Industry: It may find applications in the development of new materials or as a catalyst in chemical reactions.

Mechanism of Action

The mechanism of action of 7-cyclohexyl-6-imino-2-oxo-N-(oxolan-2-ylmethyl)-1,7,9-triazatricyclo[8.4.0.03,8]tetradeca-3(8),4,9,11,13-pentaene-5-carboxamide is not fully understood. it is believed to interact with specific molecular targets, such as enzymes or receptors, through its unique structural features. The compound may modulate the activity of these targets, leading to various biological effects.

Comparison with Similar Compounds

Similar compounds to 7-cyclohexyl-6-imino-2-oxo-N-(oxolan-2-ylmethyl)-1,7,9-triazatricyclo[8.4.0.03,8]tetradeca-3(8),4,9,11,13-pentaene-5-carboxamide include:

    Cyclohexyl derivatives: Compounds with similar cyclohexyl groups.

    Imino derivatives: Compounds with similar imino groups.

    Triazatricyclo derivatives: Compounds with similar triazatricyclo frameworks.

The uniqueness of this compound lies in the combination of these structural features, which may confer distinct chemical and biological properties.

Properties

CAS No.

618078-10-7

Molecular Formula

C23H27N5O3

Molecular Weight

421.5 g/mol

IUPAC Name

7-cyclohexyl-6-imino-2-oxo-N-(oxolan-2-ylmethyl)-1,7,9-triazatricyclo[8.4.0.03,8]tetradeca-3(8),4,9,11,13-pentaene-5-carboxamide

InChI

InChI=1S/C23H27N5O3/c24-20-17(22(29)25-14-16-9-6-12-31-16)13-18-21(28(20)15-7-2-1-3-8-15)26-19-10-4-5-11-27(19)23(18)30/h4-5,10-11,13,15-16,24H,1-3,6-9,12,14H2,(H,25,29)

InChI Key

NELTVNJYERIPEK-UHFFFAOYSA-N

Canonical SMILES

C1CCC(CC1)N2C3=C(C=C(C2=N)C(=O)NCC4CCCO4)C(=O)N5C=CC=CC5=N3

Origin of Product

United States

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